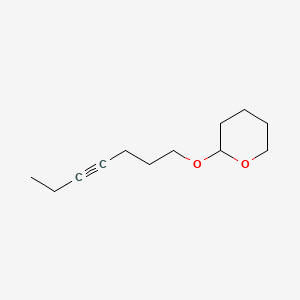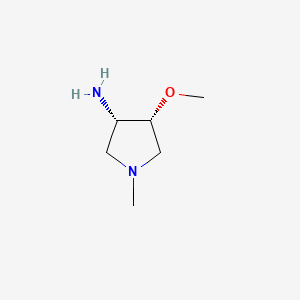
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative Chiral pyrrolidines are significant in medicinal chemistry due to their presence in various biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine can be achieved through a chemoenzymatic approach. One method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine. This is followed by ring-closing metathesis (RCM) via SN2 displacement reactions. The enantioselective synthesis is carried out using a lipase-mediated resolution protocol, where Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, given the availability of necessary reagents and catalysts.
化学反应分析
Types of Reactions
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidine derivatives.
科学研究应用
(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .
相似化合物的比较
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This is a stereoisomer of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine and has similar chemical properties but different biological activities.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar structural features but different functional groups and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific functional groups make it valuable in the synthesis of chiral drugs and other biologically active compounds.
属性
IUPAC Name |
(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHQGOFOZCOHP-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@@H](C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
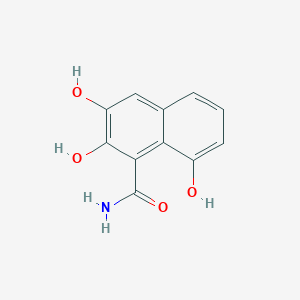
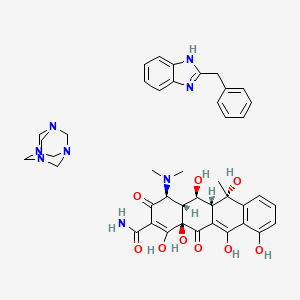
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
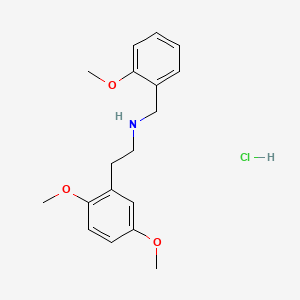
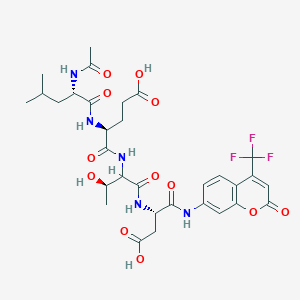
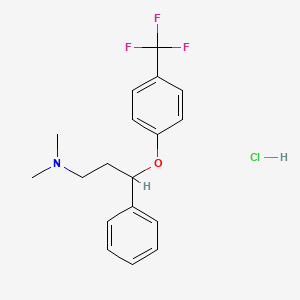

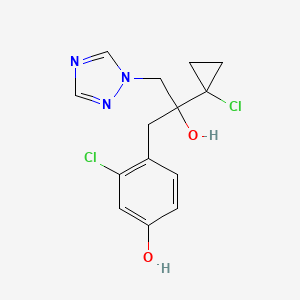
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)
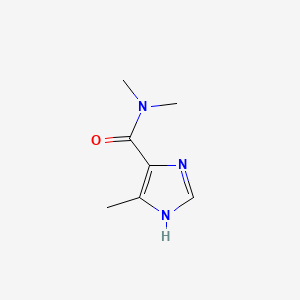
![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
